Synthesis pathway for N-(propanoic acid)-N-bis(m-PEG12)
Synthesis pathway for N-(propanoic acid)-N-bis(m-PEG12)
An in-depth technical guide on the synthesis of N-(propanoic acid)-N-bis(m-PEG12), a bifunctional crosslinker with discrete PEG units, is detailed below. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
N-(propanoic acid)-N-bis(m-PEG12) is a specialized chemical entity featuring a central propanoic acid core to which two discrete methoxy-terminated polyethylene (B3416737) glycol (mPEG) chains of 12 ethylene (B1197577) glycol units are attached. This structure offers a unique combination of hydrophilicity, biocompatibility, and a reactive carboxylic acid handle. These properties make it a valuable tool in bioconjugation, drug delivery systems, and the development of antibody-drug conjugates (ADCs), where precise control over linker length and composition is crucial.
This document outlines a robust and reproducible two-step synthetic pathway for N-(propanoic acid)-N-bis(m-PEG12), starting from commercially available materials. The synthesis involves an initial protection of the carboxylic acid of β-alanine, followed by a nucleophilic substitution reaction with a tosylated mPEG12 derivative, and concluding with a deprotection step to yield the final product.
Synthesis Pathway Overview
The synthesis of N-(propanoic acid)-N-bis(m-PEG12) is accomplished through a two-step process. The first step involves the esterification of β-alanine to protect the carboxylic acid functional group. This is followed by the N-alkylation of the protected β-alanine with two equivalents of a tosylated mPEG12, which introduces the two PEG chains. The final step is the hydrolysis of the ester to deprotect the carboxylic acid, yielding the desired product.
Caption: Proposed synthesis pathway for N-(propanoic acid)-N-bis(m-PEG12).
Experimental Protocols
Step 1: Synthesis of N-Boc-β-alanine tert-butyl ester
This step involves the protection of both the amine and carboxylic acid functionalities of β-alanine to prevent unwanted side reactions in the subsequent N-alkylation step.
Methodology:
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β-Alanine is dissolved in a mixture of tert-butanol and dichloromethane (B109758) (DCM).
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Di-tert-butyl dicarbonate ((Boc)2O) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) are added to the solution.
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The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
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The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to yield N-Boc-β-alanine tert-butyl ester as a white solid.
| Reagent/Solvent | Molar Ratio | Role |
| β-Alanine | 1.0 | Starting Material |
| Di-tert-butyl dicarbonate | 2.2 | Protecting Agent |
| 4-Dimethylaminopyridine | 0.1 | Catalyst |
| tert-Butanol/DCM | - | Solvent |
Step 2: Synthesis of N,N-bis(m-PEG12)-N-Boc-β-alanine tert-butyl ester
In this key step, the two mPEG12 chains are attached to the nitrogen atom of the protected β-alanine via a nucleophilic substitution reaction.
Methodology:
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N-Boc-β-alanine tert-butyl ester is dissolved in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen).
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Sodium hydride (NaH) is added portion-wise to the solution at 0 °C to deprotonate the amine, forming a sodium amide intermediate.
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A solution of mPEG12-tosylate in anhydrous DMF is added dropwise to the reaction mixture.
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The reaction is allowed to warm to room temperature and stirred until completion, monitored by high-performance liquid chromatography (HPLC).
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The reaction is quenched by the slow addition of water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
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The crude product is purified by flash chromatography to afford the bis-PEGylated intermediate.
| Reagent/Solvent | Molar Ratio | Role |
| N-Boc-β-alanine tert-butyl ester | 1.0 | Substrate |
| mPEG12-Tosylate | 2.1 | Alkylating Agent |
| Sodium Hydride (NaH) | 2.5 | Base |
| Anhydrous DMF | - | Solvent |
Step 3: Synthesis of N-(propanoic acid)-N-bis(m-PEG12) (Final Product)
The final step involves the simultaneous removal of the Boc and tert-butyl ester protecting groups under acidic conditions to yield the target molecule.
Methodology:
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The N,N-bis(m-PEG12)-N-Boc-β-alanine tert-butyl ester is dissolved in DCM.
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Trifluoroacetic acid (TFA) is added to the solution, and the mixture is stirred at room temperature.[1]
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The progress of the deprotection is monitored by HPLC.
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Upon completion, the solvent and excess TFA are removed under reduced pressure.
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The crude product is purified by preparative reverse-phase HPLC to yield N-(propanoic acid)-N-bis(m-PEG12) as a viscous oil or waxy solid.
| Reagent/Solvent | Volume Ratio | Role |
| Bis-PEGylated Intermediate | - | Substrate |
| Dichloromethane (DCM) | - | Solvent |
| Trifluoroacetic Acid (TFA) | 1:1 with DCM | Deprotecting Agent |
Quantitative Data Summary
The following table summarizes the expected yields and purity for each step of the synthesis.
| Step | Product | Theoretical Yield | Expected Yield (%) | Purity (by HPLC) |
| 1 | N-Boc-β-alanine tert-butyl ester | Varies with scale | 85-95% | >98% |
| 2 | N,N-bis(m-PEG12)-N-Boc-β-alanine tert-butyl ester | Varies with scale | 60-75% | >95% |
| 3 | N-(propanoic acid)-N-bis(m-PEG12) | Varies with scale | 90-98% | >99% |
Logical Workflow for Synthesis and Characterization
The overall workflow, from starting materials to the final, characterized product, is illustrated below. This includes the synthesis steps and the analytical techniques used to confirm the identity and purity of the intermediates and the final product.
Caption: Overall workflow for the synthesis and characterization of the target compound.
Conclusion
The synthetic pathway detailed in this guide provides a reliable and scalable method for the production of high-purity N-(propanoic acid)-N-bis(m-PEG12). The use of protecting groups ensures a controlled reaction, and the purification methods described yield a product suitable for demanding applications in drug development and bioconjugation. The analytical techniques outlined are essential for verifying the structure and purity of the final compound, ensuring its quality and performance in subsequent research and development activities.
